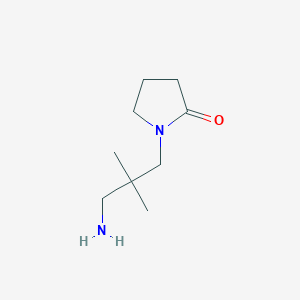
4-(6-Bromo-4-methanesulfonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(6-bromo-4-methylsulfonylpyridin-2-yl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a bromine atom, and a methylsulfonyl group on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-bromo-4-methylsulfonylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 6-bromo-4-methylsulfonylpyridine with tert-butyl piperazine-1-carboxylate under specific conditions to achieve the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(6-bromo-4-methylsulfonylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
The major products formed from these reactions include sulfone derivatives, hydrogenated compounds, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, tert-butyl 4-(6-bromo-4-methylsulfonylpyridin-2-yl)piperazine-1-carboxylate is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicine, this compound is investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-bromo-4-methylsulfonylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromine and methylsulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The piperazine ring provides structural stability and enhances the compound’s ability to interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl piperazine-1-carboxylate
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 4-(6-bromo-4-methylsulfonylpyridin-2-yl)piperazine-1-carboxylate stands out due to the presence of the bromine and methylsulfonyl groups on the pyridine ring. These functional groups confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H22BrN3O4S |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
tert-butyl 4-(6-bromo-4-methylsulfonylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H22BrN3O4S/c1-15(2,3)23-14(20)19-7-5-18(6-8-19)13-10-11(24(4,21)22)9-12(16)17-13/h9-10H,5-8H2,1-4H3 |
InChI Key |
WCTNPPRCBXAFKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=C2)S(=O)(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


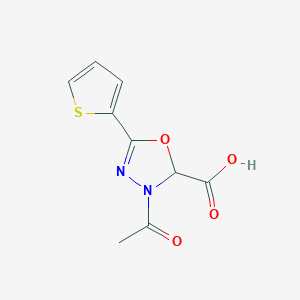
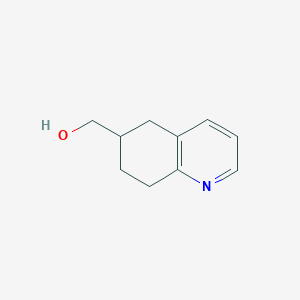
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate](/img/structure/B13868938.png)
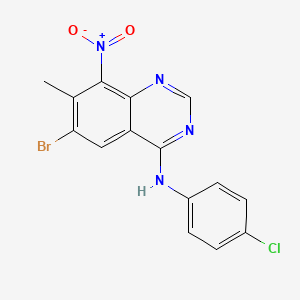
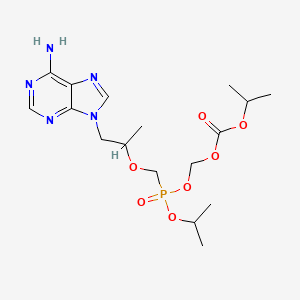
![2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13868946.png)
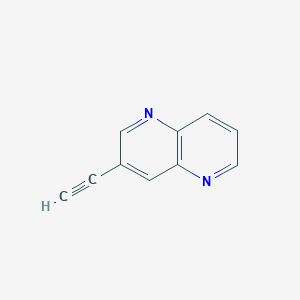

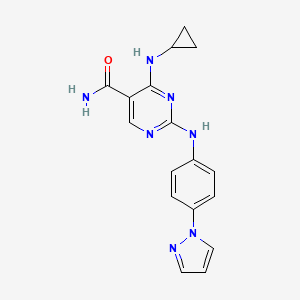
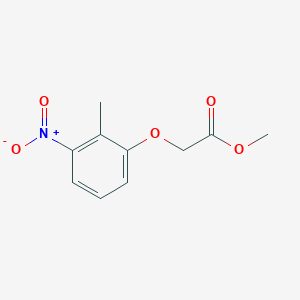
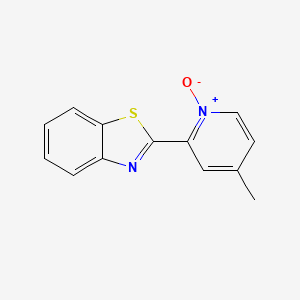

![4-[(4,6-dimethylpyrimidin-2-yl)methylamino]benzoic acid](/img/structure/B13869001.png)
